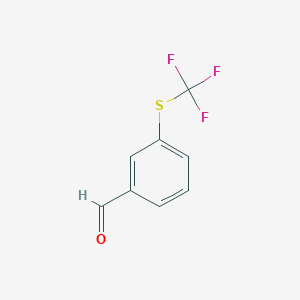

3-(Trifluoromethylthio)benzaldehyde

Vue d'ensemble

Description

3-(Trifluoromethylthio)benzaldehyde is a chemical compound with the molecular formula C8H5F3OS and a molecular weight of 206.1912. It is also known by its IUPAC name, 3-[(trifluoromethyl)sulfanyl]benzaldehyde12. The compound is typically available in a liquid form3.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-(Trifluoromethylthio)benzaldehyde. However, trifluoromethylthio compounds are generally synthesized using various methods4.Molecular Structure Analysis

The InChI code for 3-(Trifluoromethylthio)benzaldehyde is 1S/C8H5F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H12. This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving 3-(Trifluoromethylthio)benzaldehyde are not available, trifluoromethyl-containing compounds are known to be involved in various oxidation/reduction processes5.

Physical And Chemical Properties Analysis

3-(Trifluoromethylthio)benzaldehyde is a colorless to yellow liquid3. It should be stored in a refrigerator and in an inert atmosphere3. The purity of the compound is typically around 95-96%13.Applications De Recherche Scientifique

1. Catalytic Properties in Metal-Organic Frameworks

The catalytic properties of metal-organic frameworks (MOFs) like Cu3(BTC)2 have been investigated, where the coordination of benzaldehyde molecules plays a significant role in the catalytic process. The MOF demonstrates high specific pore volume and selective chemisorption of benzaldehyde, activating it for reactions such as cyanosilylation (Schlichte, Kratzke, & Kaskel, 2004).

2. Oxidation of Benzyl Alcohol to Benzaldehyde

Research has shown the effective use of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde, highlighting the importance of benzaldehyde in various industrial applications, including cosmetics and pharmaceuticals (Sharma, Soni, & Dalai, 2012).

3. Ionic Liquids in Organic Synthesis

The use of ionic liquids in organic synthesis, particularly in the Knoevenagel condensation involving benzaldehyde, has been explored. This approach represents an innovative shift towards green chemistry and sustainable practices in chemical research (Verdía, Santamarta, & Tojo, 2017).

4. Nanocatalysts for Selective Oxidation

NiFe2O4 nanoparticles have been used as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde, showcasing their high efficiency and recyclability. This research underscores the significance of benzaldehyde in various industrial sectors (Iraqui, Kashyap, & Rashid, 2020).

5. Structural Analysis of Benzaldehyde Adducts

Structural and electronic nature studies of benzaldehyde adducts, such as with boron trifluoride, provide insights into Lewis acid-mediated reactions involving aldehydes. This research is fundamental to understanding the complex interactions in organic chemistry (Reetz et al., 1986).

6. Synthesis of Labeled Benzaldehydes

Methods for synthesizing labeled benzaldehydes, crucial in synthetic organic chemistry for producing pharmaceuticals and natural products, have been developed. This area highlights the versatile applications of benzaldehydes in chemical synthesis (Boga, Alhassan, & Hesk, 2014).

Safety And Hazards

Orientations Futures

The global market size of 3-(Trifluoromethylthio)benzaldehyde is expected to grow, indicating potential future directions for research and industrial applications8.

Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propriétés

IUPAC Name |

3-(trifluoromethylsulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDFTYGZZLJQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380680 | |

| Record name | 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethylthio)benzaldehyde | |

CAS RN |

51748-27-7 | |

| Record name | 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

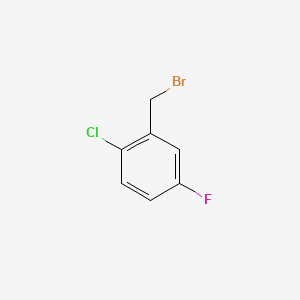

Synthesis routes and methods

Procedure details

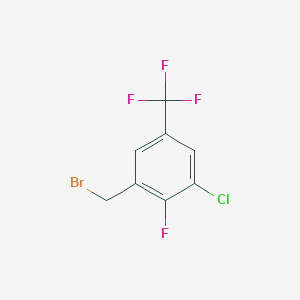

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)